molecular formula C26H31NO3 B11449754 (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one

Cat. No.: B11449754
M. Wt: 405.5 g/mol
InChI Key: AFZACBCUIPTJIS-QAOSGDJLSA-N
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Description

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features two ethoxybenzylidene groups attached to a piperidin-4-one core, with an isopropyl group at the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 1-(propan-2-yl)piperidin-4-one. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product. The reaction can be represented as follows:

4-ethoxybenzaldehyde+1-(propan-2-yl)piperidin-4-oneNaOH, refluxThis compound\text{4-ethoxybenzaldehyde} + \text{1-(propan-2-yl)piperidin-4-one} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-ethoxybenzaldehyde+1-(propan-2-yl)piperidin-4-oneNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E,5E)-3,5-bis(4-methoxybenzylidene)-1-(propan-2-yl)piperidin-4-one
  • (3E,5E)-3,5-bis(4-hydroxybenzylidene)-1-(propan-2-yl)piperidin-4-one
  • (3E,5E)-3,5-bis(4-chlorobenzylidene)-1-(propan-2-yl)piperidin-4-one

Uniqueness

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s lipophilicity, affecting its ability to interact with biological membranes and molecular targets. This uniqueness can lead to distinct pharmacological profiles and potential therapeutic applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C26H31NO3/c1-5-29-24-11-7-20(8-12-24)15-22-17-27(19(3)4)18-23(26(22)28)16-21-9-13-25(14-10-21)30-6-2/h7-16,19H,5-6,17-18H2,1-4H3/b22-15+,23-16+

InChI Key

AFZACBCUIPTJIS-QAOSGDJLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C

Origin of Product

United States

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